4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde

Catalog No.
S669750
CAS No.
40705-22-4
M.F
C15H13BrO3
M. Wt
321.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde

CAS Number

40705-22-4

Product Name

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde

IUPAC Name

2-bromo-5-methoxy-4-phenylmethoxybenzaldehyde

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

InChI

InChI=1S/C15H13BrO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

ACUCKKHSILFVIJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2

Synthesis:

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is an organic molecule that can be synthesized through various methods. One reported method involves the bromination of 4-benzyloxy-2-hydroxy-5-methoxybenzaldehyde, which can be obtained from the condensation of vanillin and benzyl alcohol [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde, its structure suggests potential applications in various fields:

  • Intermediate in Organic Synthesis: The presence of a reactive aldehyde group and a halogen atom (bromine) makes this molecule a potential intermediate for further functionalization and derivatization, leading to the synthesis of more complex molecules with desired properties [].
  • Medicinal Chemistry: The combination of aromatic rings, a methoxy group (known for its electron-donating effect), and a halogen atom can contribute to various biological activities. This suggests potential applications in medicinal chemistry for exploring new drug candidates []. However, it is crucial to note that extensive research and testing are necessary to determine the safety and efficacy of any potential drug candidate.

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde is an organic compound characterized by a benzene ring with multiple substituents, including a benzyloxy group, a bromo group, and a methoxy group. The molecular formula is C₁₃H₁₃BrO₃, and it features an aldehyde functional group that enhances its reactivity in various

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Condensation Reactions: The aldehyde group allows for condensation reactions with amines or alcohols, leading to the formation of imines or ethers.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The synthesis of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde can be achieved through several methods:

  • Bromination of Precursor Compounds: One method involves the bromination of 4-benzyloxy-2-hydroxy-5-methoxybenzaldehyde, which can be synthesized from the condensation of vanillin and benzyl alcohol.
  • Direct Synthesis from Benzaldehyde Derivatives: Another approach includes starting from other brominated or methoxylated benzaldehydes and introducing the benzyloxy group through O-benzylation reactions .

4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Its derivatives may be explored for developing new pharmaceuticals due to their potential biological activities.
  • Material Science: The compound could be utilized in developing novel materials owing to its unique chemical properties .

Several compounds share structural similarities with 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesSimilarity
2-Bromo-5-methoxybenzaldehydeLacks benzyloxy group0.96
2-Bromo-4-hydroxy-5-methoxybenzaldehydeContains hydroxy instead of benzyloxy0.94
5-(Benzyloxy)-2-bromobenzaldehydeDifferent position of bromine and methoxy groups0.93
2-Bromo-5-isopropoxybenzaldehydeIsopropoxy instead of benzyloxy0.93
2-Bromo-4,5-dimethoxybenzaldehydeTwo methoxy groups1.00

The presence of both the benzyloxy and aldehyde functional groups in 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde distinguishes it from these similar compounds, making it particularly interesting for synthetic applications and potential biological activity .

XLogP3

3.5

Dates

Last modified: 08-15-2023

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